Desacetylvecuronium bromide
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Overview
Description
Crocin is a carotenoid chemical compound predominantly found in the flowers of Crocus sativus (saffron) and Gardenia jasminoides . It is primarily responsible for the characteristic color of saffron. Chemically, crocin is the diester formed from the disaccharide gentiobiose and the dicarboxylic acid crocetin . When isolated, crocin appears as a deep red crystalline substance with a melting point of 186°C and forms an orange solution when dissolved in water .
Mechanism of Action
Target of Action
Desacetylvecuronium bromide, also known as 3-Hydroxyvecuronium Bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, this compound can induce muscle relaxation .
Mode of Action
This compound acts by competing for cholinergic receptors at the motor end-plate . This competition prevents acetylcholine, a neurotransmitter responsible for triggering muscle contraction, from binding to these receptors . As a result, it inhibits depolarization, leading to muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the cholinergic receptors at the motor end-plate, it prevents the transmission of signals from motor neurons to muscles . This blockage inhibits muscle contraction, resulting in muscle relaxation .
Pharmacokinetics
This compound has a smaller plasma clearance and a larger steady-state distribution volume compared to vecuronium . It also has a longer terminal elimination half-life and a longer mean residence time . The renal clearances of Desacetylvecuronium and vecuronium were found to be 0.85 and 0.58 ml.kg-1.min-1, respectively . These properties impact the bioavailability of the drug, influencing its onset and duration of action .
Result of Action
The primary result of this compound’s action is muscle relaxation . By blocking the cholinergic receptors at the motor end-plate, it inhibits muscle contraction . This effect is utilized in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of this compound . Additionally, factors such as the patient’s body temperature can affect the duration of action, with hypothermia potentially prolonging it .
Biochemical Analysis
Biochemical Properties
Desacetylvecuronium bromide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interfere in the transmission of neuromuscular end plate and causes diminished central nervous system activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing skeletal muscle relaxation, which is essential for certain surgical procedures
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a nondepolarizing neuromuscular blocking agent . It exerts its effects at the molecular level by interfering with the transmission at the neuromuscular end plate
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, are not fully documented, it is known that the compound is used in anesthesia for its muscle-relaxing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants like Crocus sativus . recent advancements have introduced microbial synthesis methods. For instance, genetic modifications in Escherichia coli strains have enabled the complete microbial synthesis of crocetin and its glycosylated derivatives using glycerol as the primary carbon source . This method involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .
Industrial Production Methods: Industrial production of crocin has also been explored through multigene stacking in Nicotiana benthamiana . This method involves expressing genes from Gardenia jasminoides in tobacco plants, resulting in high yields of crocin I and crocin II . This approach provides a sustainable and scalable platform for crocin production.
Chemical Reactions Analysis
Types of Reactions: Crocin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions include crocetin and its derivatives .
Scientific Research Applications
Crocin has garnered significant attention for its potential therapeutic properties . Its applications span across various fields:
Chemistry: Crocin is used as a natural dye and in the synthesis of other carotenoids.
Biology: It is studied for its antioxidant properties and its ability to protect against oxidative stress.
Medicine: Crocin has shown promise in treating metabolic disorders, neurodegenerative diseases, and depression It also exhibits anti-inflammatory and immunoregulatory activities.
Comparison with Similar Compounds
Crocin is unique among carotenoids due to its water-solubility and glycosylated structure . Similar compounds include:
Crocetin: The aglycone form of crocin, which lacks the glycosyl groups.
Safranal: Another component of saffron, responsible for its aroma.
Picrocrocin: A precursor to safranal, contributing to the bitter taste of saffron.
Compared to these compounds, crocin’s glycosylated structure enhances its solubility and bioavailability, making it particularly effective in various therapeutic applications .
Properties
CAS No. |
73319-13-8 |
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Molecular Formula |
C32H55BrN2O3 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
[(2S,3R,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29-,30+,31+,32+;/m1./s1 |
InChI Key |
UPUCOGXSWOPTGS-WARIFQLASA-M |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |
Pictograms |
Acute Toxic |
Synonyms |
1-[(2β,3α,5α,16β,17β)-17-(Αcetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide; 3-Hydroxyvecuronium Bromide; Org 7268; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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